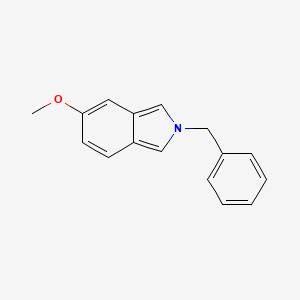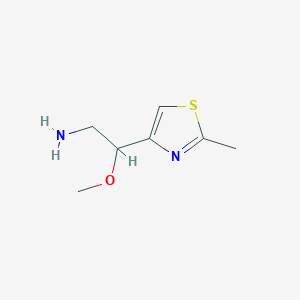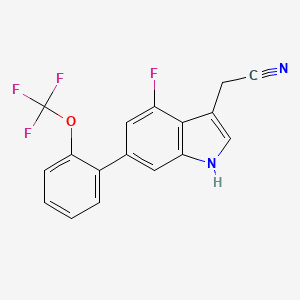
4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is a fluorinated indole derivative. Indoles are significant subunits in many natural products and pharmacologically active compounds. Fluorinated indole derivatives have been studied for their potential as inhibitors of HIV-1, CB2 cannabinoid receptor ligands, and factor Xa inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated indoles often involves electrophilic fluorination. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C can yield a mixture of fluorinated indoline derivatives . Another method involves the use of cesium fluoroxysulfate or Selectfluor for fluorination, leading to the formation of fluorinated methoxyindolines and hydroxyindolines .
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale electrophilic fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts is common to achieve the desired fluorinated products efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl hypofluorite, cesium fluoroxysulfate, and Selectfluor. Reaction conditions often involve low temperatures and specific solvents like methanol or acetonitrile .
Major Products
The major products formed from these reactions include various fluorinated indoline derivatives, methoxyindolines, and hydroxyindolines .
Applications De Recherche Scientifique
4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as an inhibitor of HIV-1 and CB2 cannabinoid receptor ligands.
Medicine: Investigated for its role as a factor Xa inhibitor, which can prevent thrombus formation.
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets and pathways. For example, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-3-trifluoromethoxyindoline
- 2,3-Difluoroindoline
- 3-Fluoroindole
- 2-Methyl-3-fluoroindole
Uniqueness
4-Fluoro-6-(2-(trifluoromethoxy)phenyl)indole-3-acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .
Propriétés
Formule moléculaire |
C17H10F4N2O |
|---|---|
Poids moléculaire |
334.27 g/mol |
Nom IUPAC |
2-[4-fluoro-6-[2-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H10F4N2O/c18-13-7-11(8-14-16(13)10(5-6-22)9-23-14)12-3-1-2-4-15(12)24-17(19,20)21/h1-4,7-9,23H,5H2 |
Clé InChI |
TWUAAPVYIIVEGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC3=C(C(=C2)F)C(=CN3)CC#N)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


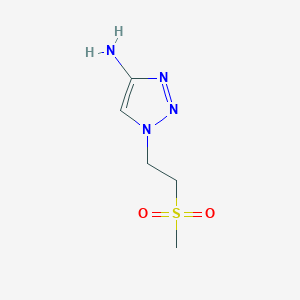
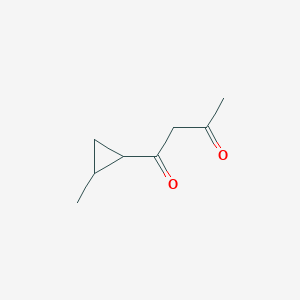
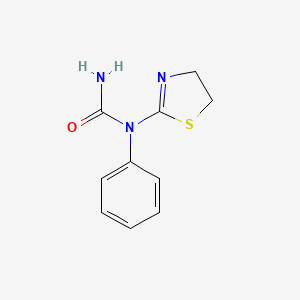
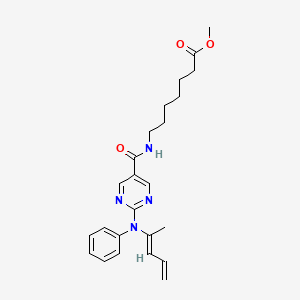
![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
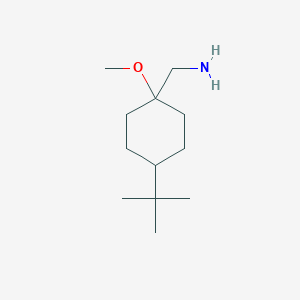
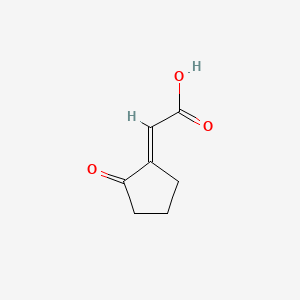
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
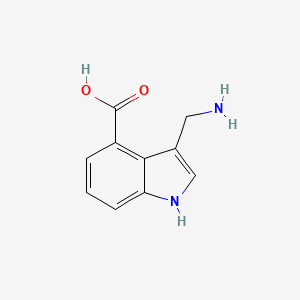
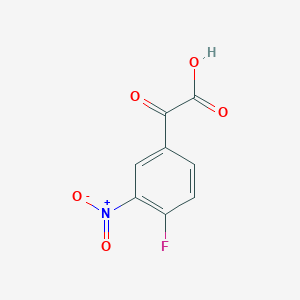
amine](/img/structure/B13078248.png)
